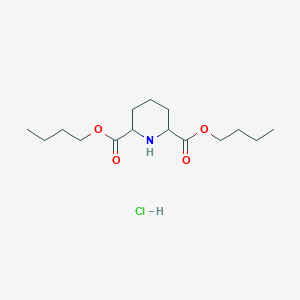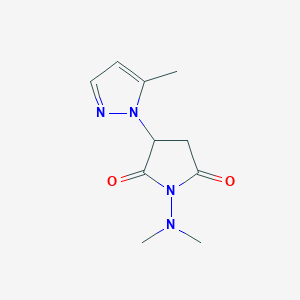
dibutyl 2,6-piperidinedicarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,6-piperidinedicarboxylate hydrochloride, also known as JB-POS-010, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promise in various applications, including as a potential treatment for neurodegenerative diseases. In
Mécanisme D'action
The mechanism of action of dibutyl 2,6-piperidinedicarboxylate hydrochloride is not fully understood. However, studies have suggested that it may work by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dibutyl 2,6-piperidinedicarboxylate hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dibutyl 2,6-piperidinedicarboxylate hydrochloride in lab experiments is its potential as a treatment for neurodegenerative diseases. Its ability to protect neurons from damage caused by oxidative stress and inflammation makes it a promising candidate for further research in this area. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential as a treatment for these diseases.
Orientations Futures
There are several future directions for research involving dibutyl 2,6-piperidinedicarboxylate hydrochloride. One area of research is to further explore its potential as a treatment for neurodegenerative diseases. This could involve studying its effects on different types of neurons and in different animal models. Another direction is to investigate its potential for use in other areas of research, such as cancer treatment or cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential advantages and limitations.
Méthodes De Synthèse
Dibutyl 2,6-piperidinedicarboxylate hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 2,6-piperidinedione with dibutylamine in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to yield dibutyl 2,6-piperidinedicarboxylate hydrochloride.
Applications De Recherche Scientifique
Dibutyl 2,6-piperidinedicarboxylate hydrochloride has been studied for its potential use in scientific research. One area of research involves its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that dibutyl 2,6-piperidinedicarboxylate hydrochloride can protect neurons from damage caused by oxidative stress and inflammation, which are both factors in the development of these diseases.
Propriétés
IUPAC Name |
dibutyl piperidine-2,6-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4.ClH/c1-3-5-10-19-14(17)12-8-7-9-13(16-12)15(18)20-11-6-4-2;/h12-13,16H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHGZBWAXHVVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCCC(N1)C(=O)OCCCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)


![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)
![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)
![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)
![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)